molecular formula C8H14ClN3 B1457917 1-Cyclopentyl-1H-pyrazol-4-amine hcl CAS No. 1216126-64-5

1-Cyclopentyl-1H-pyrazol-4-amine hcl

Cat. No. B1457917
M. Wt: 187.67 g/mol
InChI Key: UOHJECZHBXLYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1216126-64-5) is a chemical compound with the molecular formula C8H14ClN3 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-Cyclopentyl-1H-pyrazol-4-amine hcl, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride is 1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H . This indicates that the molecule consists of a cyclopentyl group attached to a pyrazol-4-amine group, along with a hydrochloride group.


Physical And Chemical Properties Analysis

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride has a molecular weight of 187.67 . It is a white to yellow solid at room temperature . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods

The development of synthetic methods for pyrazole derivatives, including 1-cyclopentyl-1H-pyrazol-4-amine HCl, has been a subject of research due to their potential applications in various fields. Microwave-mediated synthesis offers an efficient approach to synthesizing 1H-pyrazole-5-amines, demonstrating rapid reaction times and minimal purification needs, which could potentially be applied to 1-cyclopentyl derivatives (Everson et al., 2019). Furthermore, the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles suggests the potential for selective functionalization of pyrazole derivatives (Shen et al., 2010).

Chemical Properties and Applications

Solid-phase syntheses techniques offer versatile and efficient routes to pyrazoles and isoxazoles, highlighting the adaptability of pyrazole synthesis for generating compounds with significant chemical diversity (Shen et al., 2000). The microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines underscores the method's efficiency and the eco-friendly use of water as a solvent, hinting at the broader applicability of such methods for synthesizing compounds like 1-cyclopentyl-1H-pyrazol-4-amine HCl (Law et al., 2019).

Multicomponent and Bicyclization Reactions

Innovative approaches such as the four-component bicyclization to synthesize pyrazolo[3,4-b]pyridine derivatives demonstrate the potential for creating skeletally diverse molecules, which could include derivatives of 1-cyclopentyl-1H-pyrazol-4-amine HCl (Tu et al., 2014). Additionally, L-proline-catalyzed aqueous media reactions for assembling densely functionalized pyrazoles suggest environmentally friendly synthesis routes for complex pyrazole-based structures (Prasanna et al., 2013).

Structural and Functional Diversity

The synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and subsequent annulation to form imidazole and pyrimidine rings demonstrate the structural and functional diversity attainable with pyrazole cores, potentially applicable to 1-cyclopentyl-1H-pyrazol-4-amine derivatives (Yakovenko et al., 2020).

Safety And Hazards

The safety information for 1-Cyclopentyl-1H-pyrazol-4-amine hcl indicates that it has the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclopentylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHJECZHBXLYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1216126-64-5
Record name 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentyl-1H-pyrazol-4-amine hcl
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-1H-pyrazol-4-amine hcl
Reactant of Route 3
Reactant of Route 3
1-Cyclopentyl-1H-pyrazol-4-amine hcl
Reactant of Route 4
Reactant of Route 4
1-Cyclopentyl-1H-pyrazol-4-amine hcl
Reactant of Route 5
Reactant of Route 5
1-Cyclopentyl-1H-pyrazol-4-amine hcl
Reactant of Route 6
Reactant of Route 6
1-Cyclopentyl-1H-pyrazol-4-amine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.